

The Dawn of Butene: A Technical History of Its Isomers

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An In-depth Guide to the Discovery, Synthesis, and Evolving Understanding of Butene Isomers for Researchers, Scientists, and Drug Development Professionals.

Introduction

The C4H8 hydrocarbons, known collectively as butenes, represent a cornerstone of modern industrial chemistry. Comprising four primary isomers—1-butene, cis-2-butene, trans-2-butene, and isobutylene (2-methylpropene)—these compounds are integral to the production of fuels, polymers, and a myriad of chemical intermediates. This technical guide delves into the historical discovery and evolving scientific understanding of these pivotal molecules. From their early, often serendipitous, isolation to the elucidation of their distinct structures and the development of sophisticated isomerization and separation technologies, the story of the butene isomers is a narrative of advancing analytical capabilities and a deepening comprehension of chemical structure and reactivity.

The Genesis of an Isomer: Early Discoveries

The conceptual framework for understanding butene isomers predates their individual discovery, rooted in the nascent field of organic chemistry and the burgeoning gaslight industry of the 19th century.

Michael Faraday and "Bicarburet of Hydrogen"



In 1825, the eminent scientist Michael Faraday, while investigating the liquid residue from the production of illuminating gas derived from whale oil, isolated a novel hydrocarbon.[1][2][3] Through meticulous fractional distillation at low temperatures, he separated a volatile liquid which he termed "bicarburet of hydrogen."[4] Faraday determined its empirical formula to be CH, but noted its vapor density was twice that of ethylene (then known as olefiant gas).[1][2] This substance was later identified as a butene, and given its origin from a thermal process, it was likely a mixture, with a significant component being the branched isomer, isobutylene.[1] Faraday's work was a landmark in hydrocarbon chemistry, demonstrating that compounds with the same elemental composition could exist with different physical properties.[1]

The Rise of Isomerism

The concept of isomerism was formally articulated in the late 1820s and early 1830s by scientists like Friedrich Wöhler and Jöns Jacob Berzelius.[5][6] Wöhler's synthesis of urea from ammonium cyanate in 1828 provided incontrovertible proof that two different compounds could share the same elemental formula.[6] This paradigm shift was essential for the later characterization of the butene family.

Butlerov and the Structure of Isobutylene

The definitive synthesis and structural elucidation of isobutylene are largely credited to the Russian chemist Alexander Butlerov and his student V. Goryainov in the 1860s and 1870s. Butlerov, a key architect of the theory of chemical structure, systematically synthesized and characterized numerous organic compounds. His work on tertiary alcohols and their dehydration products provided a clear pathway to isobutylene, confirming its branched structure.

The Linear Isomers: 1-Butene and the 2-Butenes

The characterization of the linear butene isomers followed the establishment of isobutylene's structure.

The First Synthesis of 1-Butene

While its presence in cracked petroleum fractions was later understood, one of the earliest deliberate laboratory syntheses of **1-butene** was reported in a 1928 paper by Howard J. Lucas



and Robert T. Dillon.[7] Their method, a Grignard reaction involving allylmagnesium bromide and methyl iodide, provided a clear route to this terminal alkene.

Unraveling Cis-Trans Isomerism: The 2-Butenes

The concept of geometric isomerism, arising from restricted rotation around a double bond, was a significant theoretical advancement. The synthesis and characterization of the cis and trans isomers of 2-butene were detailed in a 1929 paper by William G. Young, Robert T. Dillon, and Howard J. Lucas.[5] They synthesized the two isomers from the naturally occurring angelic and tiglic acids, which are themselves geometric isomers of α -methylcrotonic acid.[5] This work provided concrete experimental evidence for the existence of stereoisomers in alkenes.

Quantitative Data of Butene Isomers

The distinct physical properties of the butene isomers are a direct consequence of their differing molecular structures. These properties are crucial for their separation and have been meticulously measured over time.

Property	1-Butene	cis-2-Butene	trans-2-Butene	Isobutylene (2- Methylpropene)
Molar Mass (g/mol)	56.11	56.11	56.11	56.11
Boiling Point (°C)	-6.3	3.7	0.9	-6.9
Melting Point (°C)	-185.3	-138.9	-105.5	-140.3
Density (g/mL at boiling point)	0.628	0.641	0.626	0.588
Heat of Formation (gas, kJ/mol)	1.1	-5.7	-9.9	-16.9

Historical Experimental Protocols



The methodologies employed in the initial synthesis and separation of the butene isomers reflect the analytical capabilities of their time.

Synthesis of 1-Butene via Grignard Reaction (Lucas and Dillon, 1928)

This protocol is based on the description provided by Lucas and Dillon for the synthesis of **1-butene** from allyl bromide and methyl iodide.

Reaction: CH₂=CHCH₂Br + Mg → CH₂=CHCH₂MgBr CH₂=CHCH₂MgBr + CH₃I → CH₂=CHCH₂CH₃ + MgBrI

Apparatus: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be thoroughly dried.

Procedure:

- Magnesium turnings are placed in the flask with anhydrous diethyl ether.
- A solution of allyl bromide in anhydrous ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent (allylmagnesium bromide). The reaction is exothermic and may require cooling to maintain a gentle reflux.
- After the formation of the Grignard reagent is complete, a solution of methyl iodide in anhydrous ether is added dropwise.
- The reaction mixture is then heated under reflux for a period to ensure complete reaction.
- The resulting mixture is hydrolyzed by carefully adding it to a mixture of ice and a weak acid (e.g., ammonium chloride solution) to decompose any unreacted Grignard reagent and precipitate magnesium salts.
- The ethereal layer containing **1-butene** is separated.
- The volatile 1-butene gas is then carefully collected by gentle warming of the ether solution and passing the gas through a series of cold traps to purify it from ether and any higher boiling byproducts.



Synthesis of cis- and trans-2-Butene from Angelic and Tiglic Acids (Young, Dillon, and Lucas, 1929)

This procedure is adapted from the 1929 paper by Young, Dillon, and Lucas.[5]

Reaction Scheme:

- Angelic acid or Tiglic acid is converted to the corresponding α -iodo- β -methylbutyric acid.
- The iodo-acid is then treated with a base to induce elimination, yielding the respective 2butene isomer.

Procedure:

- Preparation of α-iodo-β-methylbutyric acid: Angelic acid or tiglic acid is treated with hydriodic acid. The reaction mixture is heated to facilitate the addition of HI across the double bond.
- Elimination to form 2-butene: The resulting α-iodo-β-methylbutyric acid is dissolved in a suitable solvent and treated with a base, such as sodium carbonate. The mixture is heated, causing the elimination of HI and the formation of 2-butene. The volatile 2-butene gas is collected as it evolves from the reaction mixture. The geometry of the starting acid dictates the predominant isomer of 2-butene formed.

Historical Separation Technique: Fractional Distillation of Light Hydrocarbons

In the early 20th century, fractional distillation was the primary method for separating volatile liquids with close boiling points.

Apparatus: A distillation flask, a fractionating column (often a long, unpacked or packed tube, sometimes with indentations like a Vigreux column), a condenser, and a receiving flask cooled in an ice or salt-ice bath.

Procedure:

The liquid mixture of butene isomers is placed in the distillation flask with boiling chips.



- The mixture is gently heated. The component with the lowest boiling point (isobutylene, -6.9 °C, and 1-butene, -6.3 °C) will vaporize first.
- The vapor rises through the fractionating column, where it undergoes multiple cycles of condensation and re-vaporization on the column's surface. This process enriches the vapor in the more volatile component.
- The vapor that reaches the top of the column is then passed through a condenser, where it liquefies and is collected in the cooled receiving flask.
- By carefully controlling the temperature at the top of the column, a rough separation of the isomers can be achieved. Due to the very close boiling points, complete separation by simple fractional distillation is challenging.

Evolution of Mechanistic Understanding: The Carbocation Theory

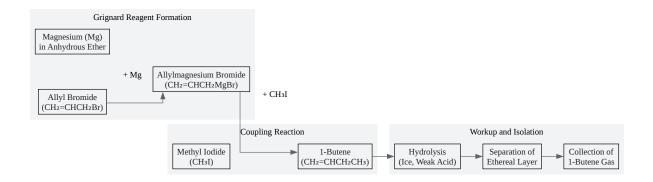
The isomerization of butenes, a process of immense industrial importance, was initially an empirical art. The theoretical framework for understanding these transformations evolved significantly with the development of the carbocation theory.

Frank C. Whitmore, in the 1930s, was a pivotal figure in establishing the concept of carbocations as reactive intermediates.[1][6] He proposed that the rearrangement of the carbon skeleton during certain reactions proceeded through a positively charged carbon species. This theory provided a rational explanation for the interconversion of butene isomers, particularly in the presence of acid catalysts.

The mechanism involves the protonation of the double bond to form a secondary or tertiary carbocation. Subsequent deprotonation at a different position or a hydride or methyl shift to form a more stable carbocation, followed by deprotonation, leads to the formation of a different butene isomer.

Visualizing the Past: Diagrams of Historical Processes and Concepts Historical Synthesis of 1-Butene



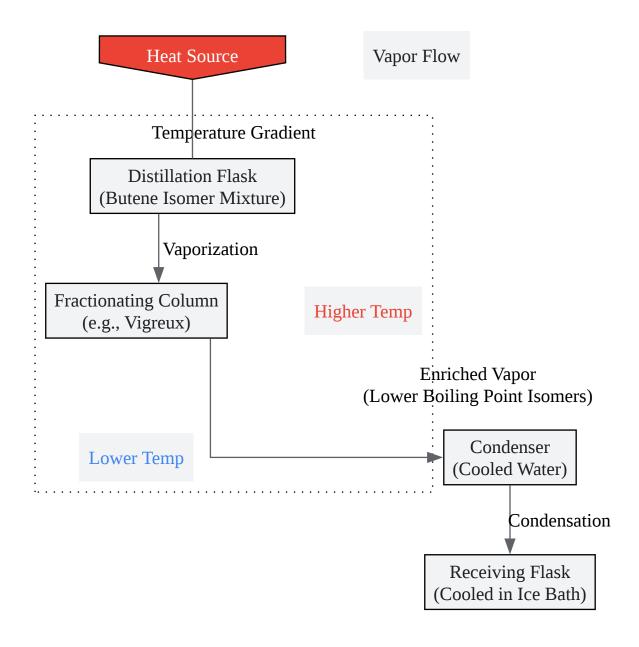


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Caption: Workflow for the historical synthesis of **1-butene** via a Grignard reaction.

Early Fractional Distillation of Butene Isomers



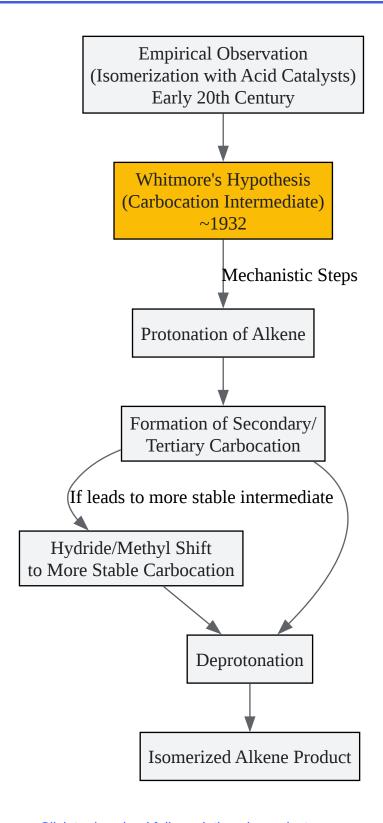


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Caption: Schematic of a historical fractional distillation apparatus for separating butene isomers.

Evolution of Butene Isomerization Mechanism





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Caption: Conceptual evolution of the understanding of butene isomerization mechanisms.

Conclusion



The history of the butene isomers is a compelling illustration of the progression of chemical science. From Faraday's initial isolation of a mysterious "bicarburet of hydrogen" to the deliberate synthesis and characterization of each distinct isomer, the journey reflects a growing sophistication in experimental technique and theoretical understanding. The development of industrial processes for the production and interconversion of these isomers, driven by the demands of the burgeoning fuel and polymer industries, further spurred innovation. For today's researchers, this historical perspective not only provides a rich context for their work but also underscores the foundational principles of structure, reactivity, and mechanism that continue to drive discovery in the chemical sciences.

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